Melting Point and Crystallinity: Higher Lattice Stability vs. 3-Bromo Analog
5-(Bromoacetyl)-3-phenylisoxazole exhibits a melting point of 113–115°C , which is significantly higher than the 3-bromo analog 3-bromo-5-(bromoacetyl)isoxazole (mp ~82.5–85°C) [1]. This higher melting point indicates stronger intermolecular interactions in the crystalline lattice, likely due to π-stacking from the 3-phenyl ring, which facilitates purification by recrystallization and improves storage stability as a solid.
| Evidence Dimension | Melting point (crystalline lattice stability) |
|---|---|
| Target Compound Data | 113–115°C |
| Comparator Or Baseline | 3-Bromo-5-(bromoacetyl)isoxazole: 82.5–85°C |
| Quantified Difference | ΔT ≈ 28–33°C higher for target compound |
| Conditions | Differential scanning calorimetry or capillary melting point determination; reported by commercial suppliers under standard purity (≥95%) |
Why This Matters
A higher melting point enables more robust purification by recrystallization and reduces the risk of degradation during long-term storage, directly impacting procurement decisions for scale-up synthesis programs.
- [1] Kanto Chemical. (n.d.). 3-Bromo-5-(bromoacetyl)isoxazole (CAS 2039-50-1) – Product Specification. Retrieved from https://cica-web.kanto.co.jp View Source
